
Methyl 5-chloro-2-methoxypyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5-chloro-2-methoxypyridine-4-carboxylate” is a chemical compound with the empirical formula C6H6ClNO . It is used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.57 . It has a refractive index of 1.5260, a boiling point of 181-182 °C, and a density of 1.193 g/mL at 25 °C .作用机制
The mechanism of action of methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate is not fully understood. However, it is believed that this compound acts as a receptor agonist and antagonist, as well as a neurotransmitter. It is believed to interact with a variety of different receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. Additionally, this compound is believed to interact with certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has been studied for its potential biochemical and physiological effects. In the field of medicine, this compound has been studied for its potential anti-cancer and anti-inflammatory effects. In addition, it has been studied for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound has been studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. Additionally, it has been studied for its potential use in the treatment of depression and anxiety.
实验室实验的优点和局限性
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively stable and has a low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, one limitation is that this compound has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, this compound is not very soluble in organic solvents and is not very stable in the presence of light.
未来方向
The potential future directions for methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate are numerous. In the field of medicine, this compound could be further studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound could be studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. Additionally, this compound could be studied for its potential use in the treatment of depression and anxiety. Finally, this compound could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes, as well as its potential use in the development of new drugs.
合成方法
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate can be synthesized through a few different methods. One method involves the reaction of Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine with methyl chloroformate in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction to form the desired product. Another method involves the reaction of 2-methoxy-5-chloropyridine with methyl bromide in the presence of a base, such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution reaction to form the desired product.
科学研究应用
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has a variety of potential applications in scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound has been studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. In addition, it has been studied for its potential use in the treatment of depression and anxiety.
安全和危害
“Methyl 5-chloro-2-methoxypyridine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLVOPOTFPPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

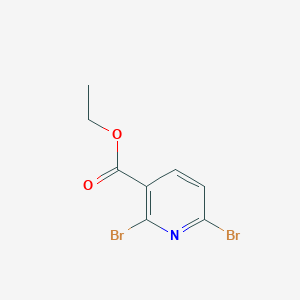
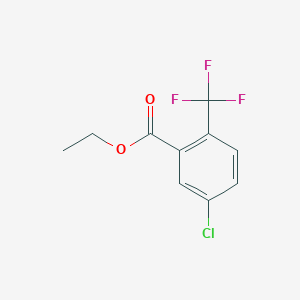
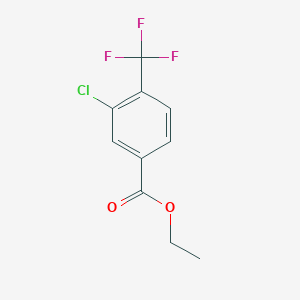

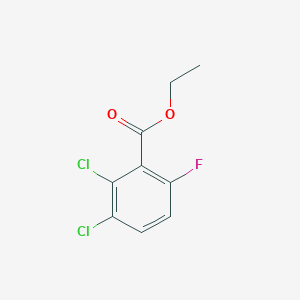




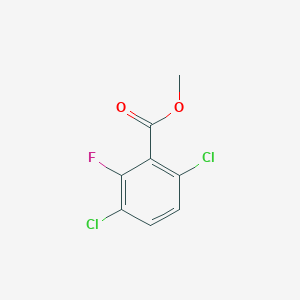

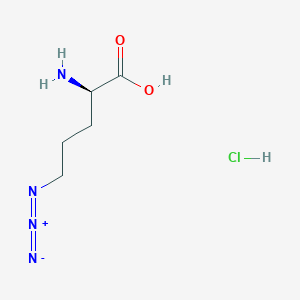
![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
